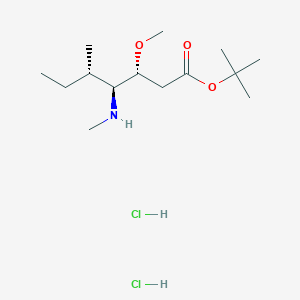

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride

Description

Properties

Molecular Formula |

C14H31Cl2NO3 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;dihydrochloride |

InChI |

InChI=1S/C14H29NO3.2ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;;/h10-11,13,15H,8-9H2,1-7H3;2*1H/t10-,11+,13-;;/m0../s1 |

InChI Key |

FIEIOLGUDILWGA-IEVMAPAHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)NC.Cl.Cl |

Canonical SMILES |

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

The compound features a heptanoate backbone with stereocenters at C3 (R), C4 (S), and C5 (S). Key functional groups include:

- tert-Butyl ester : Provides steric protection for the carboxylic acid during synthesis.

- Methoxy group (C3) : Introduced via alkylation or etherification.

- Methylamino group (C4) : Installed through reductive amination or nucleophilic substitution.

- Dihydrochloride salt : Enhances stability and solubility for pharmaceutical applications.

The molecular formula is C₁₄H₃₀ClNO₃ (MW: 295.84 g/mol), with an InChIKey of JRXGCIIOQALIMZ-LWEGJDAASA-N .

Established Synthetic Routes

Stepwise Synthesis from Heptanoic Acid Derivatives

Step 1: Esterification of Heptanoic Acid

The carboxylic acid is protected as a tert-butyl ester using tert-butyl alcohol and a coupling agent (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) at 0–5°C. This step achieves yields >85% with minimal racemization.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0–5°C |

| Catalyst | 4-Dimethylaminopyridine |

| Yield | 85–90% |

Step 2: Introduction of Methoxy Group

The C3 hydroxyl group is methylated using methyl iodide and a base (e.g., NaH or K₂CO₃) in tetrahydrofuran (THF). Stereochemical control is maintained by employing a chiral auxiliary or asymmetric catalysis.

Optimization Insight :

- Excess methyl iodide (1.5 equiv) improves conversion to >95%.

- Low temperatures (−20°C) suppress side reactions.

Step 3: Amination at C4

A two-step process is employed:

- Oxime Formation : Reaction with hydroxylamine hydrochloride to form an oxime intermediate.

- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) converts the oxime to a primary amine, followed by methylation using methyl iodide .

Critical Parameters :

- Pressure : 50 psi H₂ for hydrogenation.

- Methylation Agent : Dimethyl sulfate as an alternative to methyl iodide reduces toxicity.

Step 4: Salt Formation

The free base is treated with hydrochloric acid (2 equiv) in ethanol, yielding the dihydrochloride salt. Recrystallization from ethanol/ether mixtures achieves >99% purity.

Stereochemical Control Strategies

The (3R,4S,5S) configuration is enforced through:

- Chiral Pool Synthesis : Use of naturally occurring chiral precursors (e.g., L-threonine) to set stereocenters.

- Asymmetric Catalysis : Evans oxazolidinone auxiliaries or Sharpless epoxidation for enantioselective synthesis.

Example : Evans auxiliary-mediated alkylation at C3 achieves 98% enantiomeric excess (ee).

Green Chemistry Approaches

Industrial-Scale Optimization

Analytical Characterization

Spectroscopic Data

Stability Studies

The dihydrochloride salt remains stable for >24 months at 2–8°C, whereas the free base degrades within 6 months.

Chemical Reactions Analysis

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or sulfonates are used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses, making it a useful tool for studying cellular processes.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Biological Activity: The methylamino group in the target compound enhances cellular uptake, critical for its efficacy in ADCs .

- Market Availability : Produced by specialized firms (e.g., Tianjin Chempharmatech) for research and pharmaceutical use, with pricing dependent on stereochemical purity .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-Butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate dihydrochloride, and how is purity ensured?

- Methodological Answer : Synthesis typically involves coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to promote amide bond formation. For example, a protocol similar to involves dissolving the precursor in dry DMF, activating carboxylic acids with HATU/DIEA, and coupling with amine-containing intermediates under inert atmospheres. Purity is ensured via reverse-phase flash chromatography (RP-FC) and validated using HPLC (≥95% purity) and NMR spectroscopy .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : Stereochemical confirmation relies on chiral HPLC or X-ray crystallography. For instance, X-ray diffraction of analogous tert-butyl carbamates (e.g., ) resolves spatial arrangements by analyzing bond angles and torsion angles in crystal structures. Chiral purity can also be assessed via enantiomeric separation using chiral columns and comparing retention times to standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity assessments between different analytical methods?

- Methodological Answer : Discrepancies between techniques like NMR, HPLC, and X-ray crystallography may arise from solvent effects or crystallographic disorder. To resolve these, cross-validate results using multiple methods:

NMR : Use NOESY/ROESY to detect spatial proximity of protons in specific stereoisomers.

HPLC : Compare retention times with enantiomerically pure standards (e.g., tert-butyl (3R)- and (3S)-aminohexanoate derivatives, as in ).

Crystallography : Refine occupancy ratios in crystal structures to detect minor enantiomeric impurities .

Q. What experimental strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Degradation studies (e.g., accelerated stability testing under varying pH, temperature, and humidity) inform optimal storage conditions. notes that tert-butyl carbamates with amino groups require storage below -20°C in anhydrous environments. Lyophilization or formulation with stabilizing excipients (e.g., cyclodextrins) can further reduce hydrolysis of the methylamino or ester groups .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

Analog Synthesis : Modify functional groups (e.g., methylamino to ethylamino) and compare bioactivity (e.g., ’s use of VHL ligand derivatives).

Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target affinity.

Computational Modeling : Perform docking studies with analogs (e.g., ’s approach for boronate-containing heterocycles) to predict binding modes.

Experimental designs should follow split-plot or randomized block methodologies (as in ) to control variables like solvent polarity or temperature .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., methylamino group’s nucleophilicity).

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.

- SAR Analogues : Use QSAR models trained on structurally related compounds (e.g., tert-butyl pyrazole carbamates in ) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.